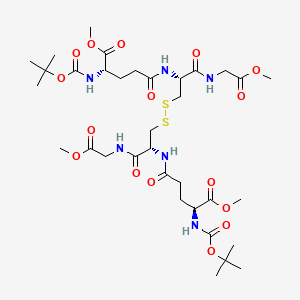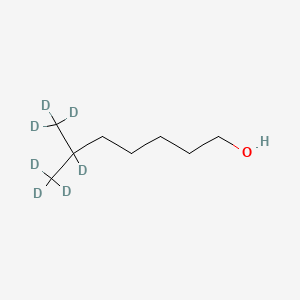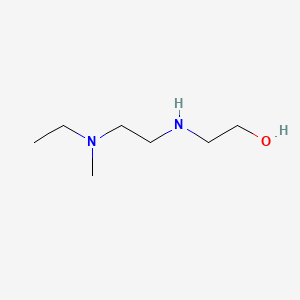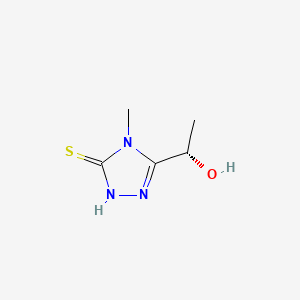
N-(9-Fluorenylméthoxycarbonyl) Doxorubicine
Vue d'ensemble
Description
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin: is a modified form of the well-known chemotherapeutic agent doxorubicin. This compound is characterized by the addition of a 9-fluorenylmethoxycarbonyl group to the doxorubicin molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties. The molecular formula of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is C₄₂H₃₉NO₁₃ , and it has a molecular weight of 765.76 g/mol .
Applications De Recherche Scientifique
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is primarily used in research settings to study the effects of modified doxorubicin derivatives. Its applications include:
Chemistry: Used as a model compound to study the reactivity and stability of Fmoc-protected anthracyclines.
Biology: Investigated for its potential to alter the cellular uptake and distribution of doxorubicin.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
Target of Action
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is a modified form of Doxorubicin . The primary targets of Doxorubicin are topoisomerase II and DNA . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin, like Doxorubicin, intercalates into DNA and disrupts its function . It stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the DNA double helix from being resealed and thereby stopping the process of replication .
Biochemical Pathways
The compound’s interaction with DNA and topoisomerase II triggers a series of biochemical reactions. It leads to the inhibition of DNA synthesis and function, which in turn disrupts RNA synthesis. This disruption of the central dogma of molecular biology (DNA → RNA → Protein) leads to cell death .
Pharmacokinetics
It is excreted in bile and urine .
Result of Action
The result of the action of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is the inhibition of DNA and RNA synthesis, leading to cell death . This makes it a potent compound for use in cancer chemotherapy .
Action Environment
The action of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and efficacy. Additionally, the presence of certain enzymes or proteins in the body can influence how the compound is metabolized and excreted .
Méthodes De Préparation
The synthesis of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin involves the protection of the amino group of doxorubicin with the 9-fluorenylmethoxycarbonyl group. This is typically achieved through the reaction of doxorubicin with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Analyse Des Réactions Chimiques
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin can undergo various chemical reactions, including:
Oxidation: The anthracycline structure of doxorubicin can be oxidized, leading to the formation of quinone derivatives.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols under appropriate conditions.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like piperidine for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-(9-Fluorenylmethoxycarbonyl) Doxorubicin can be compared to other doxorubicin derivatives, such as:
Pegylated Doxorubicin: Modified with polyethylene glycol to improve solubility and reduce immunogenicity.
Liposomal Doxorubicin: Encapsulated in liposomes to enhance delivery to tumor cells and reduce systemic toxicity.
Doxorubicin Prodrugs: Designed to be activated in the tumor microenvironment, reducing off-target effects.
The uniqueness of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin lies in its Fmoc group, which provides a protective effect and can be selectively removed under mild conditions, offering a versatile tool for studying doxorubicin’s pharmacological properties .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31+,36+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYXRPGVNWOQLW-YRKJKFEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747793 | |
| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136582-53-1 | |
| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin in the development of cytotoxic bombesin analogs?
A1: N-(9-Fluorenylmethoxycarbonyl) Doxorubicin serves as a crucial building block in synthesizing cytotoxic analogs of bombesin-like peptides. [] Researchers conjugated this compound to peptide carriers at their N-terminus. These carriers, derived from the C-terminal sequence of bombesin, specifically target the bombesin/gastrin-releasing peptide (GRP) receptors often overexpressed in certain cancer cells. This conjugation results in a hybrid molecule where the cytotoxic activity of Doxorubicin is combined with the targeted binding ability of the bombesin-like peptide.
Q2: How does the structure of the peptide carrier influence the activity of the resulting Doxorubicin conjugate?
A2: The research indicates that the structure of the peptide carrier significantly impacts the binding affinity and, consequently, the cytotoxic activity of the conjugate. [] For instance, conjugates using pseudooctapeptide carriers demonstrated superior binding affinities (Kd ~ 1 nM) compared to other variations. This suggests that optimizing the peptide carrier structure is critical for maximizing the targeting and efficacy of these Doxorubicin conjugates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,9S)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate](/img/structure/B586342.png)





![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
